molecular formula C9H6O3 B1379999 4-Hydroxy-1-benzofuran-6-carbaldehyde CAS No. 1021916-93-7

4-Hydroxy-1-benzofuran-6-carbaldehyde

Cat. No.: B1379999
CAS No.: 1021916-93-7
M. Wt: 162.14 g/mol
InChI Key: DVBCKDHIZDOANU-UHFFFAOYSA-N
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Description

4-Hydroxy-1-benzofuran-6-carbaldehyde is an organic compound with the molecular formula C9H6O3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is characterized by the presence of a hydroxyl group at the 4-position and an aldehyde group at the 6-position of the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 4-Hydroxy-1-benzofuran-6-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hydroxyl group can participate in hydrogen bonding with enzyme active sites, leading to enzyme inhibition or modulation. The aldehyde group can form Schiff bases with amino groups in proteins, affecting protein function and stability. Additionally, this compound can interact with transcription factors or epigenetic modifiers, leading to changes in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable at room temperature but may degrade over extended periods or under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as anti-tumor or anti-inflammatory activities. At high doses, this compound can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity changes dramatically at specific dosage levels . These findings highlight the importance of dosage optimization in preclinical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-benzofuran-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with nitromethane in the presence of acetic acid and ammonium acetate to form 5-hydroxy-2-(2-nitroethenyl)phenol. This intermediate is then reduced using sodium borohydride in a mixture of isopropanol and tetrahydrofuran to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Condensation: Aldehyde group reacts with amines or hydrazines under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-Hydroxy-1-benzofuran-6-carboxylic acid.

    Reduction: 4-Hydroxy-1-benzofuran-6-methanol.

    Condensation: Various Schiff bases or hydrazones, depending on the reactants used.

Comparison with Similar Compounds

4-Hydroxy-1-benzofuran-6-carbaldehyde can be compared with other benzofuran derivatives, such as:

    Benzofuran-2-carboxaldehyde: Lacks the hydroxyl group, resulting in different reactivity and biological activity.

    4-Hydroxybenzaldehyde: Lacks the furan ring, leading to different chemical properties and applications.

    6-Hydroxybenzofuran:

The presence of both the hydroxyl and aldehyde groups in this compound makes it unique, providing a combination of reactivity and biological activity that is not found in the other compounds.

Properties

IUPAC Name

4-hydroxy-1-benzofuran-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBCKDHIZDOANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=CC(=C21)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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